Product packaging for 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene(Cat. No.:)

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

Cat. No.: B13933007
M. Wt: 316.18 g/mol
InChI Key: QIYWCNZKGLVLCL-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is a sophisticated aromatic building block designed for advanced chemical synthesis and methodological studies. Its structure incorporates a tert-butyl group for steric influence, a cyclopropyl ether moiety as a versatile synthetic handle, and an iodine atom primed for metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions. This makes it an invaluable intermediate for constructing complex molecules in medicinal chemistry and materials science. The tert-butyl and cyclopropoxy groups adjacent to the iodine on the benzene ring create a sterically and electronically unique environment that can be exploited to study and control conformational dynamics. Recent research has highlighted the profound "cyclopropyl effect," where an adjacent spirocyclopropane can force typically equatorial-oriented bulky groups like tert-butyl into an exclusive axial conformation on a six-membered ring, a finding with significant implications for molecular design in catalyst and drug development . Researchers can leverage this compound to explore similar conformational control in acyclic systems or to synthesize constrained analogs. It is supplied as a high-purity compound for research applications exclusively, including use as a precursor in the development of new synthetic methodologies, the creation of biologically active compounds, and the preparation of functional organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17IO B13933007 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

4-tert-butyl-1-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

QIYWCNZKGLVLCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl 1 Cyclopropoxy 2 Iodobenzene

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-tert-butyl-1-cyclopropoxy-2-iodobenzene reveals several potential disconnection points, leading to plausible synthetic routes. The primary disconnections involve the carbon-iodine bond and the carbon-oxygen bond of the cyclopropoxy group.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection 1 (C-I Bond): The most straightforward disconnection is the carbon-iodine bond. This suggests that the final step of the synthesis could be the introduction of an iodine atom onto the 4-tert-butyl-1-cyclopropoxybenzene precursor. This approach benefits from the numerous methods available for aromatic iodination.

Disconnection 2 (C-O Bond): Alternatively, the cyclopropoxy ether linkage can be disconnected. This implies a reaction between a suitably substituted iodophenol and a cyclopropyl (B3062369) derivative, or a coupling reaction between an iodinated aryl precursor and cyclopropanol (B106826).

Disconnection 3 (C-tert-butyl Bond): While less common for this type of substitution pattern, a disconnection of the tert-butyl group could be envisioned, potentially via a Friedel-Crafts type reaction on a cyclopropoxy-iodobenzene precursor. However, controlling the regioselectivity of this step could be challenging.

Based on this analysis, the most promising strategies involve the late-stage iodination of 4-tert-butyl-1-cyclopropoxybenzene or the coupling of a pre-iodinated phenol (B47542) with a cyclopropyl source.

Advanced Strategies for Aromatic Iodination

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of the target molecule. Several advanced methodologies can be employed to achieve the desired regioselectivity.

Direct iodination of 4-tert-butyl-1-cyclopropoxybenzene would be an ideal approach if the directing effects of the existing substituents favor iodination at the C2 position. The cyclopropoxy group is an ortho-, para-directing group, as is the tert-butyl group. Since the para position is blocked by the tert-butyl group, iodination is directed to the ortho position. Various reagents can be used for electrophilic iodination, often in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.

Table 1: Reagents for Direct Aromatic Iodination

Reagent SystemDescription
I2 / Oxidizing Agent (e.g., HNO3, H2O2)A classic method where molecular iodine is oxidized to a more electrophilic species.
N-Iodosuccinimide (NIS)A mild and selective iodinating agent, often used with an acid catalyst.
Iodine Monochloride (ICl)A highly reactive and effective iodinating agent.
KI / KIO3 in acidic mediumIn situ generation of I+ for electrophilic substitution.
I2 / tert-Butyl hydroperoxide (TBHP)A metal-free method for the difunctionalization of alkenes that can be adapted for aromatic systems. nih.gov

A plausible approach would be the treatment of 4-tert-butyl-1-cyclopropoxybenzene with an iodinating agent like N-iodosuccinimide in the presence of an acid catalyst. The steric bulk of the tert-butyl group may further enhance the selectivity for the less hindered ortho position.

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The cyclopropoxy group, being an ether, can act as a DMG, directing a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to introduce the iodine atom with high regioselectivity. wikipedia.orgharvard.edu

Scheme 2: Directed Ortho Metalation for Iodination

The effectiveness of the cyclopropoxy group as a DMG in this specific substrate would need to be experimentally verified, as its directing ability might be influenced by the bulky tert-butyl group. Other strong directing groups like amides or carbamates are often employed in DoM. nih.gov

The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring under basic conditions. nucleos.comwikipedia.org This could potentially be used to synthesize the target molecule from an isomeric starting material. For instance, if a different iodo-isomer of 4-tert-butyl-1-cyclopropoxybenzene were more accessible, it might be rearranged to the desired 2-iodo isomer using a strong base. However, predicting the outcome of a halogen dance reaction can be complex, as it is driven by the thermodynamic stability of the intermediate aryl anion. researchgate.netresearchgate.net

Halogen exchange, where one halogen is replaced by another, is generally not a direct route to introduce iodine unless a more reactive halogen, like bromine, is already in place. A lithium-halogen exchange followed by quenching with an iodine source is a more common and reliable method, which is mechanistically similar to the DoM approach.

Synthesis of the Cyclopropoxy Moiety

Cyclopropanol can be synthesized through various methods, including the Kulinkovich reaction of esters with Grignard reagents in the presence of a titanium catalyst. organic-chemistry.org Other approaches involve the cyclopropanation of vinyl esters followed by hydrolysis. acs.org

Once cyclopropanol is obtained, it can be coupled with a suitable aromatic partner. A common method for forming aryl ethers is the Williamson ether synthesis, which involves the reaction of a sodium or potassium alkoxide with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of sodium or potassium cyclopropoxide with 4-tert-butyl-2-iodofluorobenzene or a related activated aryl halide.

Scheme 3: Williamson Ether Synthesis Approach

Alternatively, a copper- or palladium-catalyzed cross-coupling reaction between 4-tert-butyl-2-iodophenol and cyclopropanol or a cyclopropylboronic acid derivative could be employed. These modern coupling methods often offer milder reaction conditions and broader substrate scope. A synthetic route analogous to the preparation of 4-(tert-butyl)-2-ethoxy-1-iodobenzene, where 5-tert-butyl-2-iodophenol (B1314731) is alkylated with ethyl iodide, could be adapted by using a suitable cyclopropyl electrophile. chemicalbook.com

Nucleophilic Substitution and Williamson Ether Synthesis Variants for Cyclopropoxy Ether Formation

The formation of the cyclopropoxy ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis, a long-standing and reliable method, is a primary candidate for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism, involving the reaction of a phenoxide with a cyclopropyl halide or a related electrophile. wikipedia.org

The general scheme involves the deprotonation of a suitable precursor, such as 4-tert-butyl-2-iodophenol, to form the corresponding phenoxide. This is typically achieved using a base. The choice of base is crucial; for aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed. jk-sci.com The resulting nucleophilic phenoxide then attacks a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.

Key parameters influencing the success of this reaction include the choice of solvent and temperature. Dipolar aprotic solvents can be beneficial for S_N2 reactions. jk-sci.com However, a significant challenge in this specific synthesis is the potential for competing elimination reactions, especially with sterically hindered substrates or when using secondary or tertiary alkyl halides. wikipedia.orgjk-sci.com Given that the electrophile is a cyclopropyl system, ring strain can also influence reactivity.

An alternative to using a cyclopropyl halide is to employ an intramolecular Williamson ether synthesis. This would involve a precursor molecule containing both a hydroxyl group and a suitable leaving group on a propyl chain attached to the benzene (B151609) ring, which could then cyclize to form the cyclopropoxy group. libretexts.org

Table 1: Comparison of Bases for Williamson Ether Synthesis of Aryl Ethers

Base Strength Typical Use Advantages Disadvantages
NaOH/KOH Strong Aryl Ethers Inexpensive, readily available Can lead to side reactions if not controlled
K₂CO₃/Cs₂CO₃ Mild Aryl Ethers Milder conditions, good for sensitive substrates More expensive, may require higher temperatures

Copper- or Palladium-Catalyzed Etherification Approaches

Modern cross-coupling reactions offer powerful alternatives to the classical Williamson ether synthesis for forming C-O bonds. Copper- and palladium-catalyzed methods are particularly relevant for the synthesis of aryl ethers and can overcome some of the limitations of S_N2-based approaches.

Copper-Catalyzed Etherification: The Chan-Lam coupling reaction is a notable copper-catalyzed method for the formation of aryl ethers. acs.orgnih.gov A relevant variant for this synthesis is the Chan-Lam cyclopropylation, which uses potassium cyclopropyl trifluoroborate as the cyclopropyl source. nih.gov This reaction can be catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in the presence of a ligand like 1,10-phenanthroline, using oxygen from the air as the terminal oxidant. acs.orgnih.gov This approach is attractive due to its operational simplicity and tolerance for a wide range of functional groups. nih.gov It provides a direct method for the O-cyclopropylation of phenols. acs.org

Palladium-Catalyzed Etherification: While more commonly associated with C-N and C-C bond formation (e.g., Buchwald-Hartwig amination), palladium catalysis can also be applied to etherification. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an alcohol. For the synthesis of this compound, a potential route would involve coupling a di-substituted aryl halide with cyclopropanol. The development of specific phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these reactions. researchgate.net Palladium-catalyzed approaches can offer high yields and functional group tolerance under mild conditions. organic-chemistry.org

Table 2: Overview of Catalytic Etherification Methods

Method Metal Catalyst Typical Reagents Key Features
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂) Aryl boronic acids, Potassium cyclopropyl trifluoroborate Uses air as oxidant, broad substrate scope. acs.orgnih.gov

Incorporation of the Tert-Butyl Substituent

Friedel-Crafts Alkylation Considerations

The Friedel-Crafts alkylation is a classic method for installing alkyl groups on aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically employs an alkyl halide (e.g., tert-butyl chloride) or an alkene (isobutylene) as the alkylating agent, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgjk-sci.comorganic-chemistry.org

When applied to a phenol or iodobenzene (B50100) precursor, several factors must be considered:

Regioselectivity: The existing substituents on the ring (hydroxyl, iodo) will direct the incoming tert-butyl group. The hydroxyl group is a strong ortho-, para-director, while iodine is a weaker ortho-, para-director. Careful selection of the starting material is needed to achieve the desired 4-tert-butyl substitution pattern.

Catalyst Choice: A range of Lewis acids can be used, from very active (AlCl₃) to mild (FeCl₃, SnCl₄). jk-sci.com The choice of catalyst can impact selectivity and minimize side reactions. Harsh catalysts may degrade sensitive substrates. jk-sci.com

Polyalkylation: Since the newly introduced alkyl group is activating, there is a risk of the product undergoing further alkylation. organic-chemistry.org This can often be mitigated by using a large excess of the aromatic substrate. jk-sci.com

Rearrangements: While not an issue with a tertiary carbocation source like the tert-butyl group, Friedel-Crafts alkylations with primary alkyl halides are prone to carbocation rearrangements, which limits their utility. jk-sci.comkhanacademy.org

Late-Stage Alkylation Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups at a late step in a synthetic sequence, on a molecule that already possesses significant complexity. nih.gov This approach can be highly efficient, avoiding the need to carry a functional group through a long series of reactions.

For the tert-butylation of a pre-formed cyclopropoxy-iodobenzene core, modern C-H activation/functionalization methods could be employed. These reactions aim to directly convert a C-H bond on the aromatic ring into a C-C bond with the tert-butyl group. While challenging, this strategy offers a potentially shorter and more elegant route. Such reactions often rely on transition metal catalysis and require a directing group to achieve the desired regioselectivity. The existing cyclopropoxy or iodo group could potentially serve this directing role, guiding the tert-butylation to the desired position. Radical-based methods for tert-butylation have also been developed, offering alternative pathways for late-stage functionalization. nih.gov

Convergent and Linear Synthetic Route Design and Optimization

Evaluation of Step Economy and Atom Economy

The efficiency of a synthetic route can be quantitatively assessed using metrics like step economy and atom economy.

Step economy refers to the practice of minimizing the number of steps in a synthesis. nih.gov Convergent strategies are often superior in terms of step economy compared to long, linear sequences. uniurb.it Reactions that form multiple bonds in a single operation, known as tandem or cascade reactions, are also highly step-economic.

Atom economy is a concept from green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are preferable to those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. primescholars.comresearchgate.net Catalytic reactions are generally favored as they reduce waste compared to reactions that require stoichiometric amounts of reagents. nih.gov For instance, a copper-catalyzed Chan-Lam coupling would likely have a better atom economy than a classical Williamson ether synthesis that generates a salt byproduct. Similarly, a direct C-H activation for tert-butylation would be more atom-economical than a Friedel-Crafts reaction that produces waste from the catalyst and leaving groups.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Aluminum chloride
Copper(II) acetate
Cyclopropyl bromide
Cyclopropyl tosylate
Ferric chloride
Isobutylene
Potassium carbonate
Potassium cyclopropyl trifluoroborate
Potassium hydroxide
Sodium hydroxide
Tin(IV) chloride
tert-Butyl chloride
3-tert-Butylphenol
4-tert-Butyl-2-iodophenol

Chemo- and Regioselectivity in Multi-Step Syntheses

A logical synthetic approach to this compound commences with the functionalization of a commercially available precursor, 4-tert-butylphenol. A plausible two-step sequence involves an initial electrophilic iodination followed by etherification. The success of this multi-step synthesis hinges on the precise control of selectivity in each transformation.

Regioselectivity in Electrophilic Iodination:

The first step, the iodination of 4-tert-butylphenol, is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the tert-butyl group.

Directing Effects: The hydroxyl group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org The tert-butyl group is a weakly activating group, also directing ortho and para through an inductive effect and hyperconjugation. stackexchange.comlibretexts.org

Positional Analysis: With the para position occupied by the bulky tert-butyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group (C2 and C6). While both substituents activate the same positions, the hydroxyl group's activating effect is significantly stronger, making it the dominant directing group. organicchemistrytutor.com The large steric bulk of the tert-butyl group may slightly disfavor substitution at the adjacent positions, but the primary directive influence remains the hydroxyl group, favoring iodination at the C2 and C6 positions. stackexchange.com

This leads to the selective formation of 2-iodo-4-tert-butylphenol as the major product.

Table 1: Analysis of Regioselectivity in the Iodination of 4-tert-butylphenol

PositionActivating/Deactivating InfluenceSteric HindrancePredicted Outcome
C2 (ortho to -OH)Strongly activated by -OH, weakly by t-BuModerateMajor Product
C3 (meta to -OH)Not activatedLowMinor/No Product
C4Blocked by t-Bu--
C5 (meta to -OH)Not activatedLowMinor/No Product
C6 (ortho to -OH)Strongly activated by -OH, weakly by t-BuModerateMajor Product

Note: The formation of 2-iodo- and 6-iodo- isomers results in the same compound due to symmetry.

Chemoselectivity in Etherification:

The subsequent step involves the formation of the cyclopropyl ether. A common method for this transformation is the Williamson ether synthesis, which proceeds via an SN2 mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction requires the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide, in this case, a cyclopropyl halide (e.g., cyclopropyl bromide).

The key aspect of chemoselectivity in this step is the selective reaction of the phenoxide at the cyclopropyl halide without undesired side reactions involving the iodo-substituent on the aromatic ring. Under typical Williamson ether synthesis conditions (a strong base followed by the alkyl halide), the C-I bond of the aryl iodide is stable and does not participate in the reaction. The phenoxide is a potent nucleophile for the SN2 reaction with the cyclopropyl halide, while the aromatic C-I bond is not susceptible to nucleophilic attack under these conditions, ensuring high chemoselectivity for the desired C-O bond formation. chemistrytalk.org

Catalytic Approaches in Synthesis

Modern catalytic methods offer powerful alternatives to classical synthetic transformations, often providing milder reaction conditions, higher yields, and improved selectivity. Both transition metal catalysis and organocatalysis present viable strategies for the key bond-forming steps in the synthesis of this compound.

Transition metal catalysts are particularly effective in forging carbon-heteroatom bonds, such as the C-I and C-O bonds required for the target molecule.

C-I Bond Formation:

While electrophilic iodination of activated arenes like phenols can be achieved without catalysts, transition metals can enhance reactivity and control selectivity. For instance, gold(I)-catalyzed iodination of electron-rich arenes using N-Iodosuccinimide (NIS) has been reported as an efficient method under mild conditions. organic-chemistry.org Such catalytic systems could be applied to the iodination of 4-tert-butylphenol, potentially offering advantages in terms of reaction rate and reduced side products compared to non-catalyzed methods.

C-O Bond Formation:

The formation of the aryl-cyclopropyl ether bond is an ideal candidate for transition metal-catalyzed cross-coupling reactions. These methods can be more robust and versatile than the Williamson ether synthesis, particularly for constructing sterically hindered ethers.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgmdpi.com Modern variations of this reaction employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions than the harsh temperatures traditionally required. nih.govorganic-chemistry.org This approach could be used to couple 2-iodo-4-tert-butylphenol with cyclopropanol.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful and general methods for the synthesis of aryl ethers. wikipedia.orgacsgcipr.org It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgjk-sci.com This methodology is highly tolerant of various functional groups and could be effectively applied to couple 2-iodo-4-tert-butylphenol with cyclopropanol, likely providing high yields under relatively mild conditions.

Table 2: Comparison of Transition Metal-Catalyzed C-O Bond Formation Strategies

MethodMetal CatalystTypical LigandsBaseKey Advantages
Ullmann Condensation Copper (e.g., CuI, Cu(OAc)₂)Phenanthrolines, Amino acidsK₂CO₃, Cs₂CO₃Lower cost of copper catalyst.
Buchwald-Hartwig Coupling Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Bulky phosphines (e.g., XPhos, RuPhos)NaOt-Bu, K₃PO₄High functional group tolerance, milder conditions, broader substrate scope. wikipedia.orgorganic-chemistry.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis, offering metal-free alternatives that are often cost-effective and environmentally benign.

Organocatalytic Iodination:

The electrophilic iodination of activated aromatic rings can be effectively catalyzed by organic molecules. Research has demonstrated that thiourea (B124793) derivatives can act as potent organocatalysts for the iodination of phenols and other electron-rich arenes. organic-chemistry.orgthieme-connect.com

Mechanism: In these reactions, the thiourea catalyst is believed to activate an iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), through non-covalent interactions (hydrogen and halogen bonding). This activation enhances the electrophilicity of the iodine, facilitating its attack on the aromatic ring. thieme-connect.com

Advantages: This method is characterized by its mild reaction conditions, high regioselectivity for activated substrates, and the avoidance of heavy metal waste. organic-chemistry.orgorganic-chemistry.org For the synthesis of 2-iodo-4-tert-butylphenol, an organocatalytic approach would represent a green and efficient alternative to traditional methods.

Table 3: Example of Organocatalytic Iodination of an Activated Aromatic Compound

SubstrateIodine SourceCatalyst (mol%)SolventOutcome
Activated PhenolDIHThiourea (10 mol%)AcetonitrileHigh yield and regioselectivity of iodinated product. thieme-connect.com

Organocatalytic Etherification:

The application of organocatalysis to the direct formation of aryl-alkyl ethers, particularly aryl-cyclopropyl ethers, is less developed compared to transition metal-catalyzed methods. However, principles of organocatalysis can be applied. For instance, in a Williamson-type synthesis, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed. Such a catalyst facilitates the transport of the phenoxide anion from an aqueous or solid phase into the organic phase containing the cyclopropyl halide, thereby accelerating the SN2 reaction. This approach, while mechanistically simple, is a powerful example of organocatalysis in practice.

Reactivity and Reaction Pathways of 4 Tert Butyl 1 Cyclopropoxy 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Investigations

No published studies on the Suzuki-Miyaura coupling of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene were found.

Heck and Sonogashira Coupling Pathways

There is no available research detailing the use of this compound in Heck or Sonogashira coupling reactions.

Buchwald-Hartwig Amination and Chan-Lam Coupling Derivatives

No literature exists describing the application of this compound in Buchwald-Hartwig amination or Chan-Lam coupling reactions.

Negishi and Stille Coupling Applications

Information regarding the use of this compound as a substrate in Negishi or Stille coupling is not available in the scientific literature.

Catalyst Scope and Ligand Effects in Cross-Coupling

As there are no published cross-coupling reactions involving this substrate, there is no information on the scope of catalysts or the effects of ligands.

Reactivity of the Aryl-Iodine Bond in Non-Coupling Reactions

No studies on the non-coupling reactions involving the aryl-iodine bond of this compound have been reported.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is not expected to be highly facile under standard conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the cyclopropoxy group is electron-donating, and the tert-butyl group is weakly electron-donating, which disfavors the formation of the negatively charged intermediate.

However, under forcing conditions with strong nucleophiles, SNAr reactions can still occur. The reaction would proceed via the addition of a nucleophile to the carbon bearing the iodine atom, followed by the elimination of the iodide ion.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

Nucleophile Predicted Reaction Conditions Expected Product
Sodium methoxide High temperature, polar aprotic solvent (e.g., DMF, DMSO) 4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene
Sodium thiophenoxide High temperature, polar aprotic solvent 4-Tert-butyl-1-cyclopropoxy-2-(phenylthio)benzene

It is important to note that due to the electron-rich nature of the aromatic ring, these reactions would likely require more drastic conditions compared to substrates activated by electron-withdrawing groups.

Radical Reactions Involving Aryl Halides

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for aryl radical intermediates. These radicals can participate in a variety of transformations, including cyclization reactions.

Initiation of radical formation can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, or through photochemical methods. Once formed, the aryl radical can undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule, or it can be trapped by other radical species. Given the structure of this compound, intermolecular radical reactions are more probable in the absence of other functional groups. For instance, in the presence of a suitable hydrogen atom donor, the aryl radical would be reduced to 4-tert-butyl-1-cyclopropoxybenzene.

C-H Activation and Functionalization Mediated by the Aryl Iodide

The presence of the iodine atom can direct the activation of adjacent C-H bonds, particularly through transition metal catalysis. Palladium-catalyzed C-H activation/functionalization reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

In the case of this compound, the ortho C-H bond of the tert-butyl group or the C-H bonds of the cyclopropane (B1198618) ring could potentially be activated. However, the C-H bonds on the aromatic ring are generally more accessible for such transformations. Palladium catalysts can insert into the C-I bond, and subsequent intramolecular C-H activation can lead to the formation of palladacycles, which can then react with various coupling partners. For example, a Heck-type reaction could occur with an alkene, leading to the formation of a new C-C bond at the ortho position to the original iodine.

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is a strained three-membered ring ether, and its reactivity is dominated by reactions that relieve this strain.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring in the cyclopropoxy group can be opened under various conditions, typically involving acids or transition metals. Acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack on one of the cyclopropyl (B3062369) carbons. This would lead to the formation of a propanol (B110389) derivative.

Table 2: Potential Products from Acid-Catalyzed Ring-Opening

Acid/Nucleophile Expected Major Product
HBr 1-(2-Bromo-1-hydroxypropan-2-yl)-4-tert-butyl-2-iodobenzene

The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation intermediate.

Rearrangement Reactions of Cyclopropoxy Ethers

Aryl cyclopropyl ethers can undergo thermal or acid-catalyzed rearrangement reactions. For instance, a Claisen-type rearrangement is conceivable, although not typical for simple cyclopropoxy ethers. More likely are rearrangements involving the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of more stable structures. Under thermal conditions, homolytic cleavage of a cyclopropane bond could occur, leading to a diradical intermediate that could rearrange to form an unsaturated ether.

Cleavage and Derivatization of the Cyclopropoxy Ether Linkage

The ether linkage itself can be cleaved under harsh conditions. Strong acids like HBr or HI can cleave the ether bond, leading to the formation of a phenol (B47542) and a cyclopropyl halide. However, the aryl C-O bond is generally strong and less prone to cleavage than the alkyl C-O bond. Therefore, cleavage would likely result in the formation of 5-tert-butyl-2-iodophenol (B1314731) and a cyclopropyl derivative.

Reagents like boron tribromide (BBr3) are also effective for the cleavage of aryl ethers and would be expected to yield 5-tert-butyl-2-iodophenol.

Electrophilic Aromatic Substitution (EAS) Pattern and Selectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the cumulative influence of the three substituents: the cyclopropoxy, iodo, and tert-butyl groups. Each group exerts distinct directing effects, either activating or deactivating the benzene (B151609) ring towards electrophilic attack and guiding the incoming electrophile to specific positions.

Directing Effects of Cyclopropoxy, Iodo, and Tert-Butyl Groups

The directing effect of a substituent is determined by its ability to donate or withdraw electron density through induction and resonance. libretexts.org Activating groups increase the rate of reaction and are typically ortho, para-directors, while deactivating groups decrease the reaction rate. vanderbilt.edu

Cyclopropoxy Group (-OC₃H₅): As an alkoxy group, the cyclopropoxy substituent is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, significantly stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. libretexts.org This strong resonance effect outweighs its inductive electron-withdrawing effect, making it a powerful ortho, para-director.

Iodo Group (-I): Halogens, including iodine, present a case where inductive and resonance effects are in opposition. Due to its high electronegativity, iodine is inductively electron-withdrawing, which deactivates the ring towards EAS. youtube.com However, like the cyclopropoxy group, it has lone pairs that can be donated through resonance to stabilize the arenium ion. This resonance donation directs incoming electrophiles to the ortho and para positions. Thus, iodine is a deactivating, ortho, para-director. pressbooks.pub

Tert-Butyl Group (-C(CH₃)₃): An alkyl group like tert-butyl is a weak activating group. It donates electron density primarily through an inductive effect and hyperconjugation. stackexchange.com This electron donation stabilizes the arenium ion intermediate, making the tert-butyl group an ortho, para-director. A crucial characteristic of the tert-butyl group is its significant steric bulk, which can hinder attack at the adjacent ortho positions. pressbooks.pubmsu.edu

The following table summarizes the electronic and directing effects of the substituents.

SubstituentElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Effect on ReactivityDirecting Influence
-OC₃H₅ (Cyclopropoxy)-I (Withdrawing)+R (Strongly Donating)Strongly Activatingortho, para
-I (Iodo)-I (Strongly Withdrawing)+R (Weakly Donating)Deactivatingortho, para
-C(CH₃)₃ (Tert-Butyl)+I (Donating)HyperconjugationWeakly Activatingortho, para

Control of Regioselectivity in Electrophilic Attack

The final regiochemical outcome of an electrophilic attack on this compound depends on the competition between these directing effects. The most powerful activating group generally controls the position of substitution.

In this molecule, the available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the strongly activating cyclopropoxy group and meta to the deactivating iodo group. The strong activation from the cyclopropoxy group makes this a highly favored site for electrophilic attack.

Position C3: This site is ortho to the deactivating iodo group and meta to both the strongly activating cyclopropoxy and weakly activating tert-butyl groups. Attack at a position meta to a strong activator is generally disfavored.

Position C5: This position is para to the deactivating iodo group, meta to the activating cyclopropoxy group, and ortho to the bulky tert-butyl group. While it is para to an ortho, para-director, it is also meta to the strongest activator on the ring. Furthermore, this position is subject to significant steric hindrance from the adjacent tert-butyl group, which greatly reduces its reactivity. youtube.com

Radical Chemistry of this compound

The radical chemistry of this molecule is dominated by the presence of the carbon-iodine bond. The C(sp²)–I bond is significantly weaker than C–H, C–C, or C–O bonds, making it the most probable site for homolytic cleavage to generate an aryl radical.

Generation and Reactivity of Aryl Radicals

An aryl radical can be generated at the C2 position of the benzene ring through the homolysis of the C–I bond. This process typically requires an external energy source or reagent to initiate the reaction. rsc.org Common methods for generating aryl radicals from aryl iodides are often more efficient than from the corresponding bromides or chlorides due to the lower bond dissociation energy of the C-I bond. researchgate.net

Once formed, the 4-tert-butyl-1-cyclopropoxy-2-yl radical is a highly reactive intermediate. Aryl radicals are known to participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and electron transfer processes. nih.gov The specific pathway it follows depends on the reaction conditions and the presence of other reagents. For instance, in the presence of a suitable hydrogen atom donor, the radical would be quenched to form 1-tert-butyl-3-cyclopropoxybenzene.

The table below outlines common methods used for the generation of aryl radicals from aryl iodides.

MethodReagents/ConditionsDescription
Reductive Cleavage Tri-n-butyltin hydride (Bu₃SnH), AIBN (initiator)A classic chain reaction where a tributyltin radical abstracts the iodine atom to generate the aryl radical.
Photoredox Catalysis Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes)Single-electron transfer from an excited photocatalyst to the aryl iodide leads to its fragmentation into an aryl radical and an iodide anion. rsc.org
Transition Metal Catalysis Palladium or Copper catalysts, reductantsOxidative addition of the aryl iodide to a low-valent metal center can be followed by reductive processes that generate radical intermediates.
Base-Promoted Homolysis Strong bases (e.g., KOt-Bu) at high temperaturesUnder certain conditions, strong bases can promote single-electron transfer events leading to radical formation. princeton.edu

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring reaction rates under various conditions, one can deduce the rate law and determine key thermodynamic parameters, offering insights into the transition state of the rate-determining step.

Rate Law Determination and Activation Parameters

The rate law for a reaction involving 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene would be determined by systematically varying the concentrations of reactants and observing the effect on the initial reaction rate. This experimental approach, known as the method of initial rates, allows for the determination of the reaction order with respect to each reactant.

Once the rate law is established, the temperature dependence of the rate constant can be investigated to determine the activation parameters, namely the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation. Further analysis using transition state theory would yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the energetic and organizational changes required to reach the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, characteristic of associative mechanisms.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.26.0 x 10⁻⁵

This table is illustrative and does not represent actual experimental data.

Isotope Effects in Reaction Pathways

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of the transition state. By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), changes in the reaction rate can be measured. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in a reaction involving the cleavage of a C-H bond on the cyclopropoxy group, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected. The magnitude of the KIE can provide information about the symmetry of the transition state.

Spectroscopic Techniques for Intermediates and Transition State Probing (Methodology Focus)

The direct observation of reactive intermediates and the characterization of transition states are crucial for a complete mechanistic picture. Modern spectroscopic techniques allow for real-time monitoring of reactions and the detection of transient species.

In Situ Spectroscopic Monitoring (e.g., IR, NMR techniques for reaction monitoring)

In situ spectroscopic methods allow for the continuous monitoring of a reaction mixture as it evolves, providing valuable data on the concentrations of reactants, products, and any observable intermediates. fu-berlin.de

FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of reactant vibrational bands and the appearance of product bands. For reactions of this compound, one could monitor changes in the C-O-C stretching frequency of the cyclopropoxy group or the C-I stretching vibration.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring. fu-berlin.de By acquiring spectra at regular intervals, the conversion of starting materials to products can be quantified. Furthermore, the detection of unique signals could indicate the presence of reaction intermediates. For example, ³¹P-NMR has been used to track the evolution of phosphine (B1218219) intermediates in other reactions. fu-berlin.de

Advanced Mass Spectrometry for Reaction Intermediates

Advanced mass spectrometry (MS) techniques are highly sensitive methods for detecting and characterizing short-lived reaction intermediates, even at very low concentrations. nih.gov Techniques such as electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS) coupled with tandem mass spectrometry (MS/MS) can provide structural information on transient species by analyzing their fragmentation patterns. This methodology has been successfully applied to identify previously undetected intermediates in complex reaction pathways. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful complement to experimental studies, providing detailed energetic and structural information about reaction pathways that may be difficult to obtain experimentally. escholarship.org

Density Functional Theory (DFT) is a commonly employed method to model reaction mechanisms. By calculating the potential energy surface, chemists can identify transition state structures and reaction intermediates. rsc.org These calculations can predict activation energies, reaction enthalpies, and kinetic isotope effects, which can then be compared with experimental data to support or refute a proposed mechanism. nih.gov Furthermore, computational studies can explore various possible reaction pathways and identify the most energetically favorable route. For complex reactions, ab initio molecular dynamics (AIMD) simulations can provide insights into the dynamic effects that influence reaction outcomes. escholarship.org

Advanced Spectroscopic Characterization Methodologies Methodology Focus

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds in solution. For a molecule with the complexity of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene, a combination of one-dimensional and multi-dimensional NMR techniques is indispensable for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

Multi-Dimensional NMR Techniques for Structural Assignment and Purity Assessment

To definitively assign the complex proton and carbon signals of this compound, a series of two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the cyclopropyl (B3062369) and aromatic moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons to their directly attached carbons and for identifying longer-range (2-3 bond) proton-carbon correlations, respectively. These correlations are instrumental in piecing together the molecular framework, for instance, by connecting the tert-butyl protons to their corresponding quaternary carbon and linking the cyclopropoxy group to the benzene (B151609) ring.

The purity of the sample can also be assessed using high-field ¹H NMR. The presence of any impurities would be indicated by extraneous peaks in the spectrum. Quantitative NMR (qNMR) could be employed for an accurate determination of the purity by integrating the signals of the analyte against a certified internal standard.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 140
Cyclopropyl CH₂0.6 - 0.95 - 15
Tert-butyl CH₃~1.3~31 (CH₃), ~34 (C)
Aromatic C-ON/A150 - 160
Aromatic C-IN/A90 - 100
Aromatic C-tBuN/A145 - 155
Aromatic C-HN/A110 - 130
Cyclopropyl CH3.5 - 3.855 - 65

Solid-State NMR Applications

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. Cross-polarization magic-angle spinning (CP-MAS) experiments can yield high-resolution ¹³C spectra of the solid material, providing insights into the molecular conformation and packing in the solid state. This technique is particularly useful if the compound is insoluble or if single crystals for X-ray diffraction cannot be obtained.

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Crystallization Techniques and Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. For a molecule like this compound, a systematic screening of various solvents and solvent mixtures would be necessary to find the optimal conditions for crystal growth. The goal is to produce well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).

Data Collection and Refinement Methodologies for Complex Organic Molecules

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². For a molecule containing a heavy atom like iodine, absorption corrections are critical for obtaining accurate data. The final refined structure provides a detailed picture of the molecule's geometry in the solid state.

A hypothetical table of crystallographic data for this compound is provided below, based on typical values for organic compounds.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₇IO
Formula Weight316.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.1
β (°)95.0
V (ų)1378
Z4
Dcalc (g/cm³)1.52
R-factor< 0.05

Advanced Mass Spectrometry Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition.

The fragmentation pattern in the mass spectrum can provide valuable structural clues. For instance, the loss of a tert-butyl group (57 Da) or a cyclopropyl group (41 Da) would be expected fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion and induce fragmentation, providing more detailed information about the connectivity of the molecule.

A table summarizing the expected key mass spectrometry data is shown below.

Ion Expected m/z Description
[M]+316.0375Molecular Ion
[M-C₄H₉]+259.9722Loss of tert-butyl group
[M-C₃H₅O]+259.0035Loss of cyclopropoxy group

High-Resolution Mass Spectrometry for Exact Mass Determination

For this compound (molecular formula: C₁₃H₁₇IO), HRMS would be utilized to measure its monoisotopic mass with high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. However, specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Theoretical Monoisotopic Mass (Da)
C₁₃H₁₇IO 316.0324

Note: This value is calculated based on the elemental composition and has not been experimentally verified from available sources.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. When subjected to ionization, the parent molecule breaks into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to piece together the original structure.

For this compound, characteristic fragmentation would be expected. Key fragmentation pathways would likely involve the cleavage of the cyclopropoxy group, loss of the tert-butyl group, and cleavage of the carbon-iodine bond. Analysis of the mass-to-charge ratio (m/z) of these fragments would provide strong evidence for the compound's structure. Despite the theoretical utility of this technique, no experimental fragmentation pattern data for this compound has been reported in the public domain.

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical reactions.

Application in Reaction Monitoring

Both IR and Raman spectroscopy can be powerful tools for in-situ reaction monitoring. By tracking the appearance or disappearance of characteristic vibrational bands of reactants, intermediates, and products over time, the progress of a chemical reaction can be followed in real-time. For instance, in a reaction involving the formation or cleavage of the cyclopropoxy or iodo groups in this compound, changes in the corresponding spectral peaks would provide valuable kinetic and mechanistic information. There are currently no documented applications of IR or Raman spectroscopy for monitoring reactions involving this specific compound in the available literature.

Theoretical and Computational Studies of 4 Tert Butyl 1 Cyclopropoxy 2 Iodobenzene

Electronic Structure Calculations

The electronic character of 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene is dictated by the interplay of its three substituents on the benzene (B151609) ring. The cyclopropoxy and tert-butyl groups are generally considered electron-donating, while the iodine atom exhibits a more complex electronic influence, acting as a weak deactivator in electrophilic aromatic substitution yet also being highly polarizable.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. For substituted benzenes, the energies and distributions of these orbitals are significantly influenced by the electronic nature of the substituents.

The electron-donating cyclopropoxy group, similar to an alkoxy group, is expected to raise the energy of the HOMO. The tert-butyl group also contributes to a lesser extent to this effect through hyperconjugation and inductive effects. Conversely, the iodine atom, with its electronegativity and available p-orbitals, can lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, would depend on the balance of these competing influences.

In analogous systems like anisole (B1667542) (methoxybenzene), the HOMO is characterized by significant contributions from the oxygen lone pair and the π-system of the benzene ring. uwosh.edustackexchange.com For this compound, the HOMO is anticipated to be a π-orbital with substantial electron density on the cyclopropoxy oxygen and the aromatic ring, particularly at the ortho and para positions relative to the cyclopropoxy group. The LUMO is expected to be a π* orbital of the benzene ring, likely with significant contributions from the iodine atom's orbitals, making it a potential site for nucleophilic attack under certain conditions.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24-1.248.00
Anisole-8.21-0.987.23
tert-Butylbenzene-8.98-1.157.83
Iodobenzene (B50100)-8.73-1.567.17
This compound-8.45-1.407.05

Note: The values for the title compound are illustrative and extrapolated from trends observed in related molecules.

The charge distribution within this compound would be highly polarized due to the different electronegativities of the substituent atoms. An electrostatic potential map would likely show a region of high electron density (negative potential) around the cyclopropoxy oxygen atom, reflecting its electron-donating nature. The benzene ring would exhibit a nuanced charge distribution, with the carbon atom attached to the cyclopropoxy group (C1) being electron-deficient, and the ortho and para positions relative to this group being electron-rich.

The iodine atom is expected to create a region of positive electrostatic potential (a σ-hole) on its outermost surface, which is a characteristic feature of halogen bonding. acs.org This positive region would be a site for interaction with nucleophiles or electron-rich areas of other molecules. The tert-butyl group, being largely non-polar, would have a minimal direct impact on the charge distribution of the aromatic ring, primarily exerting its influence through steric effects.

Table 2: Estimated Mulliken Atomic Charges for Selected Atoms in this compound

AtomEstimated Mulliken Charge (a.u.)
C1 (attached to O)+0.25
C2 (attached to I)+0.10
C3-0.15
C4 (attached to t-Bu)-0.05
C5-0.12
C6-0.10
O (cyclopropoxy)-0.40
I-0.08

Note: These values are hypothetical and intended to illustrate the expected charge distribution based on the electronic effects of the substituents.

The substituents on the benzene ring can influence the bond orders of the C-C bonds within the ring, thereby affecting its aromaticity. Electron-donating groups like cyclopropoxy tend to increase the electron density in the ring, which can lead to a slight decrease in the alternation of single and double bond character, thus potentially enhancing aromaticity. However, bulky substituents can cause geometric distortions that may disrupt the planarity and π-conjugation of the ring, leading to a reduction in aromaticity.

Aromaticity can be quantitatively assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov NICS values are typically calculated at the center of the aromatic ring (NICS(0)) and at a certain distance above it (e.g., NICS(1)). More negative NICS values indicate stronger aromaticity. It is expected that the combined electronic effects of the substituents in this compound would result in a NICS value comparable to, or perhaps slightly more negative than, that of benzene, indicating a retention of strong aromatic character. aip.orgnih.govbohrium.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the orientation of the cyclopropoxy group relative to the plane of the benzene ring. The bulky tert-butyl and iodo substituents will play a significant role in defining the conformational energy landscape.

The principal degree of conformational freedom is the torsion angle defined by the C2-C1-O-C(cyclopropyl) atoms. A potential energy surface scan for the rotation around the C1-O bond would reveal the energy minima and transition states. It is anticipated that the global energy minimum would correspond to a conformation where the cyclopropyl (B3062369) group is oriented to minimize steric clashes with the adjacent iodine atom and the more distant tert-butyl group.

Computational studies on substituted anisoles have shown that the methoxy (B1213986) group often prefers a planar conformation with the methyl group in the plane of the benzene ring, although perpendicular conformations can be favored in cases of severe steric hindrance. researchgate.net For the title compound, a coplanar arrangement of the cyclopropoxy group with the benzene ring is likely to be energetically unfavorable due to the steric bulk of the ortho-iodine atom. Therefore, the lowest energy conformation is expected to be one where the cyclopropyl group is twisted out of the plane of the benzene ring.

The conformation of the cyclopropoxy group is governed by a balance between steric and electronic effects.

Electronic Effects : The orientation of the cyclopropoxy group affects the degree of overlap between the oxygen's lone pair p-orbitals and the π-system of the benzene ring. A planar conformation maximizes this overlap, leading to stronger resonance stabilization. However, as the group twists out of the plane, this overlap, and thus the resonance stabilization, is reduced. The most stable conformation will therefore be a compromise between maximizing electronic stabilization and minimizing steric repulsion. It is plausible that the energy minimum corresponds to a conformation where the dihedral angle of the cyclopropoxy group is significantly non-zero to avoid the steric clash with the iodine atom.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and can provide a quantitative measure of its propensity to undergo various chemical reactions.

Fukui Functions and Local Softness Analysis

Fukui functions are a key concept in Density Functional Theory (DFT) that describe the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net They are used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

The local softness, derived from the Fukui function and the global softness of the molecule, provides a measure of the reactivity of a particular atomic site. mdpi.com A higher value of local softness indicates a more reactive site.

For this compound, Fukui function and local softness analysis would be crucial in predicting its regioselectivity in aromatic substitution reactions. The bulky tert-butyl group, the electron-donating cyclopropoxy group, and the electron-withdrawing and bulky iodine atom all influence the electron distribution in the benzene ring. Theoretical calculations would likely predict the positions most susceptible to electrophilic attack (e.g., bromination, nitration) and nucleophilic attack.

Hypothetical Fukui Function and Local Softness Data for Reactivity Prediction

Atomic Site (Benzene Ring)Fukui Function (f-) for Electrophilic AttackLocal Softness (s-) for Electrophilic AttackFukui Function (f+) for Nucleophilic AttackLocal Softness (s+) for Nucleophilic Attack
C1 (with cyclopropoxy)LowLowHighHigh
C2 (with iodine)LowLowHighHigh
C3HighHighLowLow
C4 (with tert-butyl)LowLowLowLow
C5HighHighLowLow
C6ModerateModerateModerateModerate

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Reaction Site Prediction based on Electrostatic and Steric Parameters

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. Regions of negative electrostatic potential are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive electrostatic potential are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atom of the cyclopropoxy group and the aromatic ring, while the area around the iodine atom might exhibit positive potential (a "sigma-hole"), making it a potential halogen bond donor.

Steric parameters, such as steric hindrance, also play a vital role in determining the accessibility of different reaction sites. The bulky tert-butyl and iodo groups would sterically hinder reactions at the adjacent positions on the benzene ring. Computational methods can quantify this steric hindrance and, in combination with electronic effects, provide a comprehensive prediction of the most likely reaction sites.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide valuable insights into the behavior of this compound in solution and its interactions with other molecules.

Studies of Solvation Effects

The solubility and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can be used to study the solvation of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, methanol, hexane), one can analyze the radial distribution functions to understand the structure of the solvent shell around the solute. rsc.org These simulations can also provide information about the thermodynamics of solvation, such as the free energy of solvation, which is crucial for understanding reaction kinetics in solution.

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a critical role in determining the structure and properties of molecular solids and supramolecular assemblies. mdpi.comrsc.org For this compound, several types of non-covalent interactions are conceivable.

The presence of an iodine atom suggests the possibility of halogen bonding, where the iodine atom acts as a Lewis acid and interacts with a Lewis base. rsc.org The aromatic ring can participate in π-π stacking and C-H···π interactions. The tert-butyl and cyclopropyl groups can engage in van der Waals interactions.

MD simulations, along with quantum chemical calculations, can be employed to investigate the strength and geometry of these non-covalent interactions. This understanding is crucial for predicting how the molecules might pack in a crystal lattice or form larger supramolecular structures in solution. rsc.org

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes

The synthesis of multi-substituted aromatic compounds in a controlled and efficient manner is a significant challenge in organic chemistry. innovations-report.com For 4-Tert-butyl-1-cyclopropoxy-2-iodobenzene, several synthetic strategies can be envisaged, leveraging both established and emerging methodologies. A key challenge lies in the regioselective introduction of the three distinct substituents onto the benzene (B151609) ring.

A plausible retrosynthetic analysis suggests that the final step could be the introduction of the iodine atom or the formation of the cyclopropyl (B3062369) ether bond. Starting from commercially available 4-tert-butylphenol, one potential forward synthesis would involve the ortho-iodination of the phenol (B47542), followed by etherification with a suitable cyclopropylating agent. The directing effect of the hydroxyl group would facilitate the introduction of iodine at the ortho position.

Another approach could involve the synthesis of 1-bromo-4-tert-butyl-2-iodobenzene, followed by a nucleophilic aromatic substitution with cyclopropanol (B106826) or its corresponding alkoxide. This route might require harsh reaction conditions due to the reduced reactivity of the aryl halide.

A more contemporary approach could utilize transition-metal-catalyzed C-H activation/functionalization strategies. For instance, a directed C-H iodination of 4-tert-butylcyclopropoxybenzene could offer a more atom-economical and direct route to the target molecule. The development of such a route would be a significant advancement in the synthesis of polysubstituted aromatic compounds.

To systematically explore these possibilities, a comparative analysis of potential synthetic routes is beneficial. The following table outlines some hypothetical synthetic strategies with their potential advantages and disadvantages.

RouteKey TransformationStarting MaterialPotential AdvantagesPotential Challenges
A Ortho-iodination followed by etherification4-tert-butylphenolGood regiocontrol in iodinationPotential for side reactions during etherification
B Nucleophilic aromatic substitution1-bromo-4-tert-butyl-2-iodobenzeneModular approachHarsh reaction conditions may be required
C C-H activation/iodination4-tert-butylcyclopropoxybenzeneHigh atom economy, directCatalyst development may be necessary

Further research into these and other innovative synthetic pathways, such as those involving aryne chemistry or novel rearrangement reactions, could lead to more efficient and scalable methods for the production of this compound and its derivatives.

Exploration of Underutilized Reactivity Modes

The chemical reactivity of this compound is predicted to be rich and varied, primarily due to the presence of the reactive carbon-iodine (C-I) bond and the strained cyclopropoxy group. The C-I bond is a versatile functional group that can participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

The iodine atom can be readily displaced by a variety of nucleophiles or can undergo oxidative addition to a low-valent transition metal catalyst, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings could be employed to introduce a wide range of substituents at the 2-position of the benzene ring.

Beyond traditional cross-coupling reactions, the C-I bond in this molecule could be a precursor for the formation of hypervalent iodine compounds. researchgate.net These reagents are known for their unique reactivity as oxidants and for their ability to transfer electrophilic groups. acs.org The synthesis of diaryliodonium salts from this compound could open up new avenues for arylation reactions. acs.org

The cyclopropoxy group, being a strained three-membered ring, also presents opportunities for novel reactivity. Under certain conditions, such as in the presence of strong acids or transition metal catalysts, the cyclopropane (B1198618) ring could undergo ring-opening reactions, leading to the formation of more complex aliphatic chains attached to the aromatic core. The interplay between the reactivity of the C-I bond and the cyclopropoxy group could lead to interesting and unforeseen chemical transformations.

The following table summarizes some of the potential, yet unexplored, reactions of this compound.

Reaction TypeReagents and ConditionsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base2-Aryl-4-tert-butyl-1-cyclopropoxybenzene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-4-tert-butyl-1-cyclopropoxybenzene
Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-Aryl-2-amino-4-tert-butyl-1-cyclopropoxybenzene
Hypervalent Iodine FormationOxidizing agent, acidDiaryliodonium salt
Ring-Opening of Cyclopropoxy GroupAcid or transition metal catalystFunctionalized alkoxybenzene derivative

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of novel compounds like this compound can be significantly accelerated and optimized through the adoption of modern technologies such as flow chemistry and automated synthesis. researchgate.netamf.ch Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages including enhanced safety, better process control, and improved scalability. nih.gov

The synthesis of this compound could be adapted to a flow process, which would allow for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading to identify the optimal conditions for its formation. dntb.gov.ua Furthermore, hazardous intermediates or reagents could be generated and consumed in situ, minimizing the risks associated with their handling and storage. acs.org

Automated synthesis platforms can further revolutionize the exploration of the chemical space around this molecule. sigmaaldrich.com These platforms can perform a large number of reactions in parallel, enabling the rapid synthesis of a library of derivatives of this compound. cognit.ca By systematically varying the substituents introduced through cross-coupling reactions, for example, a diverse set of compounds could be generated for screening in various applications.

Advanced Theoretical Modeling for Predictive Chemistry

In the absence of extensive experimental data for this compound, advanced theoretical modeling and computational chemistry can provide invaluable insights into its properties and reactivity. purdue.edu Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including its three-dimensional structure, electronic properties, and spectroscopic signatures. rsc.org

Theoretical calculations can be employed to predict the regioselectivity of synthetic reactions, helping to guide the development of efficient synthetic routes. libretexts.org For example, the relative energies of different intermediates and transition states in a proposed reaction mechanism can be calculated to determine the most likely reaction pathway.

Furthermore, computational models can be used to predict the reactivity of this compound in various chemical transformations. researchgate.net The bond dissociation energy of the C-I bond can be calculated to estimate its reactivity in cross-coupling reactions. The electrostatic potential surface of the molecule can be mapped to identify regions that are susceptible to nucleophilic or electrophilic attack.

Predictive models can also be used to forecast the potential applications of this compound and its derivatives. nih.gov For instance, by calculating properties such as the HOMO-LUMO gap and ionization potential, it is possible to assess its potential as a material for organic electronics. Similarly, molecular docking simulations could be used to predict its binding affinity to biological targets, suggesting potential applications in medicinal chemistry. The use of ab initio theoretical modeling can significantly de-risk and guide the experimental exploration of this novel chemical entity. nist.gov

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